

Application Notes and Protocols for Calcium Green Imaging with Confocal Microscopy

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Compound of Interest

Compound Name: *calcium green*

CAS No.: 138067-55-7

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Calcium Green**, a fluorescent indicator, for the measurement and imaging of intracellular calcium ($[Ca^{2+}]$) dynamics using confocal microscopy. This document includes detailed protocols for cell loading and imaging, a comparison with other common calcium indicators, and visual representations of key pathways and workflows.

Introduction to Calcium Green

Calcium Green-1 is a visible light-excitable fluorescent dye used to measure intracellular calcium concentrations.^{[1][2]} It is derived from fluorescein and exhibits an increase in fluorescence intensity upon binding to Ca^{2+} .^{[1][2]} This property allows for the visualization and quantification of calcium signaling events within cells, which are critical in a vast array of physiological processes, including neurotransmission, muscle contraction, and signal transduction.^{[3][4]} **Calcium Green-1** is suitable for excitation with the 488 nm argon laser line commonly found on confocal microscopes and can be visualized using a standard FITC

emission filter set.[1][5] The acetoxymethyl (AM) ester form, **Calcium Green-1 AM**, is cell-permeant, allowing for straightforward loading into live cells.[6][7]

Key Applications

- Neuroscience: Imaging of Ca²⁺ dynamics in neurons and glial cells in culture and tissue slices to study synaptic activity and signal transduction.[4][8]
- Drug Discovery: High-throughput screening of compounds that modulate G protein-coupled receptor (GPCR) or ion channel activity by measuring changes in intracellular Ca²⁺. [3]
- Cell Biology: Investigation of Ca²⁺ waves and oscillations in various cell types in response to stimuli.[8][9]
- Cardiomyocyte Research: Monitoring Ca²⁺ transients in heart muscle cells.

Data Presentation: Comparison of Green Fluorescent Calcium Indicators

The choice of a calcium indicator is critical for the successful outcome of an experiment. The following table summarizes the key properties of **Calcium Green-1** in comparison to other widely used green fluorescent calcium indicators.

Indicator	Excitation Max (nm)	Emission Max (nm)	Kd for Ca ²⁺ (nM)	Fluorescence Increase	Key Features
Calcium Green-1	506	531	190	~14-fold	More fluorescent at resting Ca ²⁺ levels than Fluo-3, good for visualizing resting cells. [1] [6] [10]
Fluo-3	506	526	390	~100-fold	One of the most common indicators; minimal fluorescence in the absence of Ca ²⁺ . [1] [5]
Fluo-4	494	516	345	~100-fold	Brighter than Fluo-3 at the 488 nm excitation line. [5] [11]
Fluo-8	490	525	389	~200-fold	Less temperature-dependent than other indicators. [1]
Oregon Green 488 BAPTA-1	494	523	170	~14-fold	Spectrally similar to Calcium Green-1 but with an excitation

						maximum closer to the 488 nm laser line. [1] [5]
Cal-520	492	514	320	>100-fold		Good signal-to-noise ratio and suitable for confocal microscopy. [1] [11]
Calbryte-520	492	514	1200	~300-fold		Very large fluorescence enhancement , ideal for high-throughput screening. [2]

Experimental Protocols

Protocol 1: Loading of Calcium Green-1 AM into Adherent Cultured Cells

This protocol describes the loading of the cell-permeant **Calcium Green-1 AM** into adherent cells for subsequent imaging.

Materials:

- **Calcium Green-1, AM**
- High-quality, anhydrous Dimethyl sulfoxide (DMSO)
- Pluronic® F-127 (10% solution in DMSO)
- Probenecid (optional, but recommended for improved dye retention)[\[1\]](#)

- Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable buffer
- Cell culture medium
- Adherent cells cultured on glass-bottom dishes or appropriate imaging plates

Stock Solution Preparation:

- Prepare a 2 to 5 mM stock solution of **Calcium Green-1 AM** in anhydrous DMSO.[6]
- Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[12]

Dye Loading Procedure:

- Ensure cells are seeded on an appropriate imaging plate and are at the desired confluency.
- Prepare the dye loading solution. For a final concentration of 5 μM **Calcium Green-1 AM**, 0.04% Pluronic® F-127, and 1 mM Probenecid in 10 mL of HHBS, mix the following:
 - 10-25 μL of 2-5 mM **Calcium Green-1 AM** stock solution
 - 40 μL of 10% Pluronic® F-127
 - 400 μL of 25 mM Probenecid
 - Bring the final volume to 10 mL with HHBS.
 - Note: The optimal final concentration of **Calcium Green-1 AM** is typically between 4-5 μM and should be determined empirically for each cell type.[6][13]
- Remove the cell culture medium from the cells.
- Add the dye loading solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator.[6] For some cell lines, incubation for up to 120 minutes may improve signal intensity.[13]

- After incubation, wash the cells by replacing the dye loading solution with fresh, pre-warmed HBBS (optionally containing 1 mM Probenecid) to remove excess dye.[6]
- The cells are now ready for imaging.

Protocol 2: Confocal Microscopy Imaging of Intracellular Calcium

This protocol outlines the general procedure for acquiring images of **Calcium Green-1**-loaded cells using a confocal laser scanning microscope.

Instrumentation and Settings:

- Confocal Microscope: Equipped with a 488 nm laser line for excitation.
- Objective: Choose an objective appropriate for the desired magnification and resolution (e.g., 20x, 40x, or 63x oil immersion).
- Excitation: 488 nm.[5]
- Emission Detection: Use a standard FITC filter set, typically collecting emission between 500 nm and 550 nm. The peak emission for **Calcium Green-1** is 531 nm.[1][10]
- Pinhole: Set to 1 Airy unit for optimal confocality.
- Laser Power and Detector Gain: Adjust these settings to obtain a good signal-to-noise ratio while minimizing photobleaching and phototoxicity. Start with low laser power and increase as necessary.
- Image Acquisition: For dynamic events, use a fast scanning speed or line scanning to achieve the required temporal resolution.

Imaging Procedure:

- Place the dish with the loaded and washed cells onto the microscope stage.
- Bring the cells into focus using brightfield or DIC optics.

- Switch to fluorescence imaging and locate the cells expressing **Calcium Green-1**.
- Optimize the imaging settings (laser power, gain, pinhole) for a baseline fluorescence level.
- To record a calcium response, establish a stable baseline fluorescence recording for a short period.
- Add the stimulus (e.g., agonist, ionophore) and continue to record the fluorescence intensity over time.
- After the experiment, acquire images for data analysis.

Data Analysis

The most common method for quantifying changes in intracellular calcium with single-wavelength indicators is to express the change in fluorescence as a relative measure, $\Delta F/F_0$.

[14]

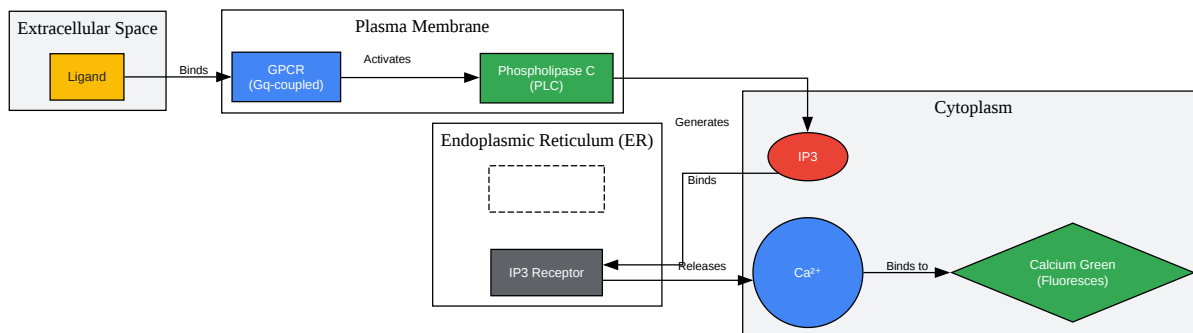
- Define Regions of Interest (ROIs): Draw ROIs around individual cells or subcellular compartments.
- Background Subtraction: Measure the average fluorescence intensity of a background region (where there are no cells) and subtract this value from the fluorescence of the ROIs for each time point.
- Calculate F_0 : Determine the baseline fluorescence (F_0) by averaging the fluorescence intensity of the ROI over a period before the stimulus was applied.[14]
- Calculate $\Delta F/F_0$: For each time point, calculate the relative fluorescence change using the formula: $\Delta F/F_0 = (F - F_0) / F_0$, where F is the fluorescence at a given time point.[14]

Visualizations

Signaling Pathway: GPCR-Mediated Calcium Release

The following diagram illustrates a common signaling pathway that can be monitored using **Calcium Green**. The binding of a ligand to a Gq-coupled G protein-coupled receptor (GPCR) activates Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3

binds to its receptor (IP3R) on the endoplasmic reticulum (ER), leading to the release of Ca^{2+} into the cytoplasm. This increase in intracellular Ca^{2+} is detected by **Calcium Green**.

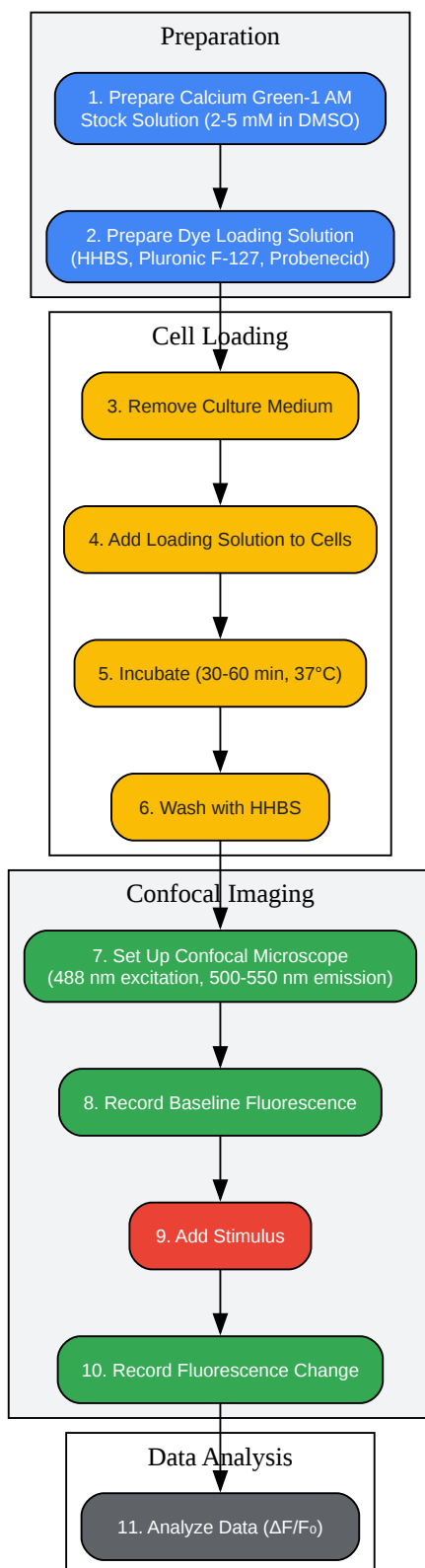


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Caption: A simplified diagram of GPCR-mediated intracellular calcium release.

Experimental Workflow: Cell Preparation and Imaging

This workflow outlines the key steps from preparing the **Calcium Green-1 AM** stock solution to acquiring images with a confocal microscope.



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Caption: Workflow for **Calcium Green** imaging from preparation to analysis.

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